6-Bromoquinolin-4-Ol
Overview
Description
6-Bromoquinolin-4-ol is a chemical compound with the molecular formula C₉H₆BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.
Mechanism of Action
Target of Action
6-Bromoquinolin-4-Ol is a fine chemical and pharmaceutical intermediate
Mode of Action
It is known to be used as a coupling reagent in the synthesis of various compounds , suggesting that it may interact with its targets through a coupling reaction.
Result of Action
As a pharmaceutical intermediate, it is used in the synthesis of various compounds, suggesting that its primary effect may be the formation of new compounds with potential therapeutic effects . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other chemicals can potentially influence its action. For instance, it is soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF , suggesting that the solvent environment could influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromoquinolin-4-ol can be synthesized through various methods. One common method involves the Chan–Lam coupling reaction. In this process, commercially available this compound is reacted with different types of aryl boronic acids along with copper(II) acetate in the presence of solvents like methanol, dimethylformamide (DMF), and ethanol. The reaction yields vary depending on the solvent used, with methanol providing the best results .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like aryl boronic acids and copper(II) acetate are commonly used in Chan–Lam coupling reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired product.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
6-Bromoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of various industrial chemicals and materials.
Comparison with Similar Compounds
4-Hydroxyquinoline: Similar in structure but lacks the bromine atom.
6-Chloroquinolin-4-ol: Similar but with a chlorine atom instead of bromine.
Quinolin-4-ol: The parent compound without any halogen substitution.
Uniqueness: 6-Bromoquinolin-4-ol is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBNOHKHRAXKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932579 | |
Record name | 6-Bromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145369-94-4 | |
Record name | 6-Bromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-4-hydroxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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